Cas no 18410-39-4 (2-(Trimethylsilyl)-6-methoxynaphthalene)

2-(Trimethylsilyl)-6-methoxynaphthalene 化学的及び物理的性質
名前と識別子
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- 2-(Trimethylsilyl)-6-methoxynaphthalene
- (6-methoxynaphthalen-2-yl)-trimethylsilane
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- MDL: MFCD06201837
- インチ: 1S/C14H18OSi/c1-15-13-7-5-12-10-14(16(2,3)4)8-6-11(12)9-13/h5-10H,1-4H3
- InChIKey: IJKUYSNOUZQDMQ-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)C1C=CC2C=C(C=CC=2C=1)OC
計算された属性
- 精确分子量: 230.112691728g/mol
- 同位素质量: 230.112691728g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
2-(Trimethylsilyl)-6-methoxynaphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB167232-5 g |
2-Trimethylsilyl-6-methoxynaphthalene; 96% |
18410-39-4 | 5 g |
€1,348.80 | 2023-07-20 | ||
Fluorochem | 023200-1g |
2-(Trimethylsilyl)-6-methoxynaphthalene |
18410-39-4 | 96% | 1g |
£394.00 | 2022-03-01 | |
abcr | AB167232-5g |
2-Trimethylsilyl-6-methoxynaphthalene; 96% |
18410-39-4 | 5g |
€1348.80 | 2023-09-16 | ||
abcr | AB167232-1 g |
2-Trimethylsilyl-6-methoxynaphthalene; 96% |
18410-39-4 | 1 g |
€594.40 | 2023-07-20 | ||
Fluorochem | 023200-5g |
2-(Trimethylsilyl)-6-methoxynaphthalene |
18410-39-4 | 96% | 5g |
£963.00 | 2022-03-01 | |
abcr | AB167232-1g |
2-Trimethylsilyl-6-methoxynaphthalene, 96%; . |
18410-39-4 | 96% | 1g |
€1621.70 | 2025-02-21 |
2-(Trimethylsilyl)-6-methoxynaphthalene 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
2-(Trimethylsilyl)-6-methoxynaphthaleneに関する追加情報
2-(Trimethylsilyl)-6-methoxynaphthalene: A Comprehensive Overview
The compound 2-(Trimethylsilyl)-6-methoxynaphthalene is a unique chemical entity with significant potential in the field of biopharmaceutical research. This molecule belongs to the family of naphthalene derivatives, which have garnered considerable attention due to their diverse applications in medicine and pharmacology. The compound's structure features a silyl protecting group at position 2 and a methoxy substituent at position 6 on the naphthalene ring system.
Naphthalene derivatives are known for their ability to modulate various biological pathways, making them valuable candidates for drug discovery. The presence of the trimethylsilyl group (TMS) in this compound introduces additional chemical functionality that can be exploited in biochemical assays. The TMS group is a well-known protecting group, often used to stabilize sensitive functional groups during synthesis and analysis.
The methoxy substituent at position 6 adds another layer of complexity to the molecule. Methoxy groups are known to influence the pharmacokinetics and bioavailability of compounds, particularly through interactions with metabolic enzymes and transport proteins. This makes 2-(Trimethylsilyl)-6-methoxynaphthalene an interesting candidate for pharmacokinetic studies.
Recent research has highlighted the importance of naphthalene-based compounds in cancer drug development. The unique electronic properties of the naphthalene ring system allow these molecules to interact with key targets such as kinases, proteases, and receptors. In preclinical studies, naphthalene derivatives have shown promise as inhibitors of Aurora kinase, a critical regulator of mitosis.
The combination of the TMS group and the methoxy substituent in 2-(Trimethylsilyl)-6-methoxynaphthalene creates a molecule with potentially distinctive pharmacological properties. The TMS group can enhance the stability of the compound during synthesis and storage, while the methoxy group may modulate its interactions with biological systems.
In addition to its potential as a therapeutic agent, 2-(Trimethylsilyl)-6-methoxynaphthalene could serve as a valuable tool in analytical chemistry. The TMS group is highly sensitive to hydrolytic cleavage under acidic or basic conditions, making it a useful marker for studying enzyme-catalyzed reactions and metabolic pathways.
The compound's structure also lends itself well to further chemical modification. Substituting the methoxy group with other electron-donating or withdrawing groups could provide additional insights into the relationship between molecular structure and biological activity. Similarly, altering the position of the TMS group might reveal new patterns in molecular recognition.
Recent advancements in silicon-based pharmaceuticals have underscored the potential of silyl-containing compounds in drug delivery systems. The TMS group's ability to protect sensitive functional groups while remaining inert under physiological conditions makes it a valuable component in bioconjugate therapy.
Furthermore, 2-(Trimethylsilyl)-6-methoxynaphthalene could be explored for its role in optical imaging. The naphthalene ring system is fluorescent, and the introduction of the TMS group might enhance or alter these properties, making the compound suitable for use in biomedical imaging techniques.
In conclusion, 2-(Trimethylsilyl)-6-methoxynaphthalene represents a fascinating chemical entity with wide-ranging applications in pharmacology and biotechnology. Its unique combination of structural features positions it as a promising candidate for drug discovery research, while its inherent properties make it a valuable tool for studying fundamental biological processes.
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